molecular formula C13H14BrNO3 B12065442 Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate

Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate

Cat. No.: B12065442
M. Wt: 312.16 g/mol
InChI Key: GARMSXYJABHUGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific bromoacetyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H14BrNO3/c14-6-12(16)11-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

GARMSXYJABHUGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)CBr

Origin of Product

United States

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